![molecular formula C30H42O7 B1140598 6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid CAS No. 100665-41-6](/img/structure/B1140598.png)
6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderenic acid B is primarily obtained through extraction from Ganoderma lucidum. The extraction process involves the use of organic solvents such as methanol, ethanol, and chloroform. The structure of ganoderenic acid B is confirmed using techniques like nuclear magnetic resonance and mass spectroscopy .
Industrial Production Methods: Industrial production of ganoderenic acid B involves the cultivation of Ganoderma lucidum under controlled conditions. Advances in genetic engineering have enabled the biosynthesis of ganoderic acids in heterologous hosts like Saccharomyces cerevisiae, which can be genetically modified to produce higher yields of these compounds .
Chemical Reactions Analysis
Types of Reactions: Ganoderenic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of ganoderenic acid B, which may exhibit different biological activities .
Scientific Research Applications
Ganoderenic acid B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpene biosynthesis and chemical modifications.
Industry: Explored for its use in developing functional foods and nutraceuticals.
Mechanism of Action
Ganoderenic acid B exerts its effects by inhibiting the transport function of the ATP-binding cassette transporter ABCB1, which is responsible for multidrug resistance in cancer cells. This inhibition enhances the cytotoxicity of chemotherapeutic agents like doxorubicin, vincristine, and paclitaxel . Molecular docking studies have shown that ganoderenic acid B binds to different regions of ABCB1 compared to other known inhibitors .
Comparison with Similar Compounds
Ganoderenic acid B is part of a larger family of triterpenoids found in Ganoderma species. Similar compounds include:
- Ganoderic acid A
- Ganoderic acid C
- Lucidenic acid A
- Lucidenic acid B
Uniqueness: Ganoderenic acid B is unique due to its potent ability to reverse multidrug resistance, a property not commonly found in other triterpenoids. This makes it a promising candidate for developing new therapeutic agents .
Properties
CAS No. |
100665-41-6 |
|---|---|
Molecular Formula |
C30H42O7 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(Z)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10- |
InChI Key |
QECQJYAIIIIKJB-GDNBJRDFSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(/C)\C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
melting_point |
211 - 214 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)
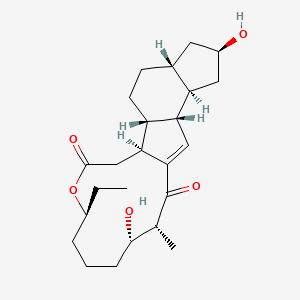

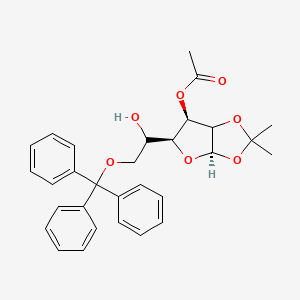
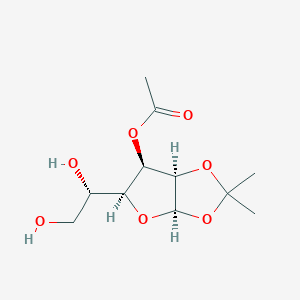

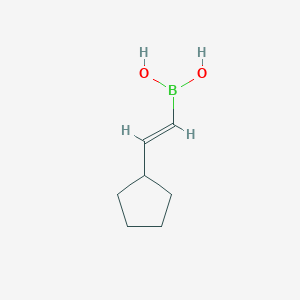
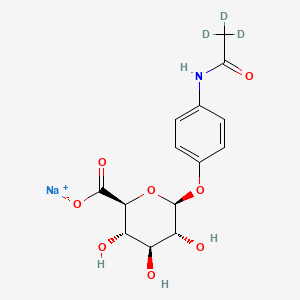

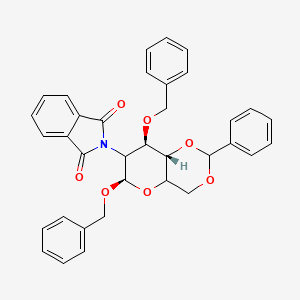
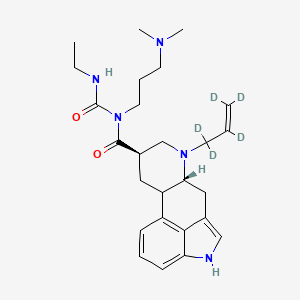
![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
